Bismarck Brown Y
Description
C.I. Basic Brown 1 (CAS No. 8005-77-4) is a synthetic azo dye with the chemical name 1,3-benzenediamine, 4,4'-(1,3-phenylenebis(azo))bis. Its molecular formula is C₁₈H₁₈N₈, and it exists in both free base and salt forms (e.g., dihydrochloride: C₁₈H₂₂Cl₂N₂O₃S) . Key properties include:
- Hydrogen bond donors/acceptors: 4 donors, 8 acceptors .
- Applications: Biological staining (urine, feces), wastewater treatment modeling, and adsorption studies .
- Solubility: Water-soluble in its dihydrochloride form, enabling use in aqueous solutions .
Structurally, it features two m-phenylenediamine groups linked via azo (–N=N–) bonds, forming a conjugated system responsible for its chromogenic properties .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22/h1-10H,19-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFZFGDTHFGWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043753 | |
| Record name | C.I. Solvent Brown 41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. basic brown 1 is an odorless dark purple to blackish-brown powder. (NTP, 1992), Liquid; Water or Solvent Wet Solid | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | C.I. BASIC BROWN 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
1 to 10 mg/mL at 68 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | C.I. BASIC BROWN 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
10114-58-6; 8005-77-4, 1052-38-6, 8005-77-4 | |
| Record name | C.I. BASIC BROWN 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Solvent Brown 41 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Brown 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001052386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Brown 41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[1,3-phenylenebis(azo)]bisbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Basic Brown 1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMARK BROWN Y BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911CR7FM6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Starts decomposing at approximately 428 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | C.I. BASIC BROWN 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Chemical Reactions Analysis
Oxidation Reactions
C.I. Basic Brown 1 undergoes oxidation under acidic or alkaline conditions, yielding quinones and other oxidized derivatives:
-
Primary oxidants : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and ozone (O₃).
-
Products : Quinones (e.g., benzoquinone derivatives) and nitro compounds, depending on reaction conditions.
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Conditions | Major Products |
|---|---|---|
| KMnO₄ | Acidic, 60°C | Benzoquinone derivatives |
| H₂O₂ | Alkaline, 25°C | Nitroaromatic compounds |
| O₃ | Aqueous, pH 7 | Degraded azo bonds |
Reduction Reactions
The azo bonds in C.I. Basic Brown 1 are susceptible to reductive cleavage:
-
Reducing agents : Sodium dithionite (Na₂S₂O₄), zinc-hydrochloric acid (Zn/HCl).
Reaction Scheme:
Note: This reaction is critical in wastewater treatment to detoxify azo dyes.
Substitution Reactions
Electrophilic substitution occurs at the aromatic rings under halogenation:
-
Reagents : Bromine (Br₂), chlorine (Cl₂).
-
Products : Halogenated derivatives (e.g., brominated or chlorinated analogs).
Decomposition and Stability
-
Thermal decomposition : Above 200°C, the compound decomposes into toxic gases (e.g., nitrogen oxides, ammonia) .
-
Photodegradation : UV exposure cleaves azo bonds, forming aromatic amines and radicals.
Incompatibility and Hazardous Reactions
C.I. Basic Brown 1 reacts dangerously with:
| Reactive Group | Products | Hazard |
|---|---|---|
| Strong acids (e.g., H₂SO₄) | Toxic gases (HCN, NOₓ) | Acute toxicity |
| Alkali metals (e.g., Na) | Flammable H₂ gas | Fire/explosion risk |
| Oxidizers (e.g., KNO₃) | Exothermic decomposition | Thermal runaway |
Source: CAMEO Chemicals , PubChem .
Structural Insights and Reaction Mechanisms
The reactivity of C.I. Basic Brown 1 is governed by:
-
Azo linkages : Serve as electron-deficient sites for nucleophilic attack.
-
Aromatic amines : Participate in diazotization and coupling reactions .
Degradation Pathway Example:
Industrial and Environmental Relevance
Comparison with Similar Compounds
C.I. Basic Brown 4 (Bismarck Brown II)
C.I. Basic Brown 4 (CAS No. 8005-77-4 analogue) is a structural isomer of C.I. Basic Brown 1, differing in the diamine component:
| Property | C.I. Basic Brown 1 | C.I. Basic Brown 4 |
|---|---|---|
| Core Structure | m-phenylenediamine-based azo | Toluene-2,4-diamine-based azo |
| Molecular Formula | C₁₈H₁₈N₈ | Likely C₁₂H₁₄N₄ (hypothetical)* |
| Substituents | Benzene rings | Methyl groups (from toluene) |
| Applications | Biological staining, wastewater | Textile dyeing, histology (varies) |
| Solubility | Water-soluble (as dihydrochloride) | Similar water solubility |
Key Differences :
Solvent Brown 41 (Free Base of C.I. Basic Brown 1)
Solvent Brown 41 is the free base form of C.I. Basic Brown 1, lacking the dihydrochloride counterions:
| Property | C.I. Basic Brown 1 (Dihydrochloride) | Solvent Brown 41 (Free Base) |
|---|---|---|
| Molecular Formula | C₁₈H₂₂Cl₂N₂O₃S | C₁₈H₁₈N₈ |
| Solubility | High water solubility | Lower solubility in polar solvents |
| Applications | Aqueous staining, wastewater studies | Non-polar solvent-based industrial uses |
Functional Impact : The absence of chloride ions reduces ionic interactions, limiting its utility in biological aqueous systems .
Comparison with Functionally Similar Compounds
C.I. Basic Blue 9 (Methylene Blue)
C.I. Basic Blue 9 (CAS No. 61-73-4), a thiazine dye, shares functional similarities as a cationic dye but differs structurally:
| Property | C.I. Basic Brown 1 | C.I. Basic Blue 9 |
|---|---|---|
| Chromophore | Azo (–N=N–) | Thiazine (heterocyclic S/N ring) |
| Molecular Formula | C₁₈H₁₈N₈ | C₁₆H₁₈ClN₃S |
| Applications | Staining, wastewater models | Microbiology, redox indicators |
| Solubility | Moderate in water | High water solubility |
| Stability | Sensitive to pH/UV degradation | Stable under acidic conditions |
Q & A
How can the molecular structure of C.I. Basic Brown 1 be determined using spectroscopic methods?
Basic Research Question
To determine the molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy for hydrogen/carbon environments, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with published literature and ensure sample purity via high-performance liquid chromatography (HPLC). Validate results using elemental analysis and X-ray crystallography if crystalline forms are available .
What experimental designs are optimal for assessing the photodegradation pathways of C.I. Basic Brown 1 under varying UV conditions?
Advanced Research Question
Design controlled UV exposure experiments using standardized light sources (e.g., UV-A/B lamps) and monitor degradation kinetics via HPLC-MS to identify intermediate products. Quantify degradation rates using pseudo-first-order kinetic models. Include control groups (e.g., dark conditions) and replicate experiments to account for environmental variability. Document protocols rigorously to ensure reproducibility .
What methodologies ensure the purity of C.I. Basic Brown 1 in laboratory-scale synthesis?
Basic Research Question
Validate purity through thin-layer chromatography (TLC) for preliminary assessment, followed by HPLC for quantitative analysis. Measure melting points and compare against established values. Perform elemental analysis (C, H, N) to confirm stoichiometric ratios. Document synthesis conditions (e.g., temperature, solvent ratios) to minimize batch-to-batch variability .
How can researchers resolve contradictions in reported solubility data for C.I. Basic Brown 1 across studies?
Advanced Research Question
Conduct systematic solubility tests under controlled conditions (e.g., temperature, solvent polarity, pH) using gravimetric or spectrophotometric methods. Perform meta-analysis of existing studies to identify methodological discrepancies (e.g., solvent purity, equilibration time). Apply statistical models (e.g., ANOVA) to assess variability significance. Publish detailed protocols to standardize future research .
What spectroscopic characteristics are critical for identifying C.I. Basic Brown 1 in mixed dye systems?
Basic Research Question
Focus on UV-Vis spectroscopy to identify λmax absorption peaks (typically 450-500 nm for basic brown dyes). Use IR spectroscopy to detect amine and aromatic functional groups. Compare spectral libraries and employ derivative spectroscopy to resolve overlapping peaks in mixtures. Validate with hyphenated techniques like LC-MS .
How can interactions between C.I. Basic Brown 1 and synthetic polymers be experimentally characterized?
Advanced Research Question
Utilize isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Monitor interaction kinetics via surface plasmon resonance (SPR) or UV-Vis spectroscopy. Complement with molecular dynamics simulations to predict binding sites. Replicate experiments across polymer types (e.g., nylon, polyester) and report confidence intervals for thermodynamic parameters .
What strategies mitigate batch variability in the synthesis of C.I. Basic Brown 1 for reproducible research?
Advanced Research Question
Implement design of experiments (DoE) to optimize reaction parameters (e.g., pH, temperature, catalyst concentration). Use statistical process control (SPC) charts to monitor variability. Characterize intermediates via in-situ FTIR or Raman spectroscopy. Share raw data and synthesis logs in supplementary materials for peer validation .
How can researchers validate the environmental stability of C.I. Basic Brown 1 in aqueous systems?
Advanced Research Question
Design accelerated aging studies under varying pH, temperature, and ionic strength. Analyze degradation products via LC-QTOF-MS and assess toxicity using bioassays (e.g., Daphnia magna). Model long-term stability using Arrhenius equations. Compare results with regulatory databases (e.g., EPA) to identify compliance gaps .
Methodological Notes
- Data Reprodubility : Adhere to guidelines for detailed experimental documentation, including raw data, instrument calibration records, and statistical analysis workflows .
- Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address contradictory findings .
- Ethical Compliance : Ensure all studies align with institutional review protocols for chemical safety and data integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
